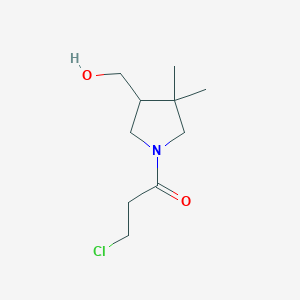
3-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, also known as 3-Chloro-1-HMPT, is an organic compound that has recently been studied for its various applications in scientific research. It is a colorless and odorless liquid with a melting point of -40°C and a boiling point of 186°C. In the lab, 3-Chloro-1-HMPT is used as a reagent for various synthetic reactions and as a solvent for various organic compounds. In addition, it has been studied for its potential applications in biochemical and physiological research. The purpose of
Applications De Recherche Scientifique
Nonlinear Optical Properties
- Synthesis and Optical Behavior : The compound 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, related to the chemical , was synthesized and studied for its nonlinear optical properties using the z-scan technique with nanosecond laser pulses. It exhibited a transition from saturable absorption to reverse saturable absorption with increasing laser intensity, indicating potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
Synthesis and Reactivity
- Synthesis of Pyrroloindolylidene Acetaldehydes : Research on 3-Methylindol-2-yl methyl ketone led to the formation of related compounds, including 3-chloro-3(3-methylindol-2-yl), propenal. These compounds were explored for synthesizing pyrroloindolylidene acetaldehydes, highlighting the versatility and reactivity of similar chlorinated propanones in complex organic syntheses (Kazembe & Taylor, 1980).
Herbicidal Applications
- Herbicidal Efficacy : Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, related to the query compound, demonstrated varying biological properties based on chlorine substitution position. The 3-chloro analog was effective as both a post-emergence and pre-emergence herbicide, showcasing the potential of chlorinated pyrrole derivatives in agricultural applications (Andrea et al., 1990).
Alkylation and Ring Closure Reactions
- Structural Diversity through Reactions : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used in various alkylation and ring closure reactions to generate a diverse library of compounds. This demonstrates the compound's utility in creating structurally diverse molecules, relevant to the chemical structure of interest (Roman, 2013).
Antimicrobial and Antiradical Activity
- Antimicrobial and Antioxidant Properties : A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, structurally related to the query compound, were synthesized and tested for antimicrobial and antioxidant activities. This suggests potential applications of similar compounds in the development of new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Urotensin-II Receptor Agonist
- Pharmacological Tool and Drug Lead : 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, structurally similar to the query compound, was identified as a nonpeptidic agonist of the urotensin-II receptor. This highlights the potential use of chlorinated propanones in pharmacology as research tools and drug leads (Croston et al., 2002).
Propriétés
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAHURDLYODEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(prop-2-yn-1-yl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479931.png)
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479933.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479934.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479935.png)
![1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479936.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479938.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479940.png)
![1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479941.png)
![6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479942.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479943.png)
![3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1479944.png)
![6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479946.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479949.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479952.png)
